4-Nitrobenzene-azo-orcinol

Description

The exact mass of the compound 1,3-Benzenediol, 5-methyl-4-[(4-nitrophenyl)azo]- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 5066. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-methyl-4-[(4-nitrophenyl)diazenyl]benzene-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N3O4/c1-8-6-11(17)7-12(18)13(8)15-14-9-2-4-10(5-3-9)16(19)20/h2-7,17-18H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDOOUKIUNUWEFT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1N=NC2=CC=C(C=C2)[N+](=O)[O-])O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6060557 | |

| Record name | 1,3-Benzenediol, 5-methyl-4-[(4-nitrophenyl)azo]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6060557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

607-96-5 | |

| Record name | 5-Methyl-4-[2-(4-nitrophenyl)diazenyl]-1,3-benzenediol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=607-96-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Benzenediol, 5-methyl-4-(2-(4-nitrophenyl)diazenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000607965 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC5066 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5066 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3-Benzenediol, 5-methyl-4-[2-(4-nitrophenyl)diazenyl]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3-Benzenediol, 5-methyl-4-[(4-nitrophenyl)azo]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6060557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-methyl-4-(4-nitrophenylazo)resorcinol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.228 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-(4-Nitrophenylazo)orcinol | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NN5WV23CH4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to the Spectral Properties of 4-Nitrobenzene-azo-orcinol

Introduction: The Chromophoric Landscape of a Nitro-Azo Dye

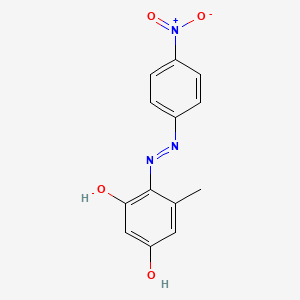

4-Nitrobenzene-azo-orcinol, systematically named 5-methyl-4-[(4-nitrophenyl)diazenyl]benzene-1,3-diol, is a member of the vast and industrially significant family of azo dyes.[] Its molecular architecture, characterized by an electron-donating orcinol moiety linked to an electron-withdrawing nitrobenzene group via a diazene (-N=N-) bridge, establishes a classic push-pull system. This electronic arrangement is the foundation of its rich chromophoric and spectral behavior, making it a subject of interest for applications ranging from textile dyeing to potential use as a chemical sensor.[2]

This guide provides an in-depth exploration of the spectral properties of this compound, offering a technical resource for researchers, scientists, and professionals in drug development. We will delve into the causality behind its spectroscopic signatures in Ultraviolet-Visible (UV-Vis), Infrared (IR), and Nuclear Magnetic Resonance (NMR) spectroscopy, and discuss its expected fluorescence characteristics. Given the limited availability of published data for this specific molecule (CAS 607-96-5), this guide will also draw upon data from its close structural analogue, 4-(4-Nitrophenylazo)resorcinol (CAS 74-39-5), to provide a comprehensive and predictive analysis.

Molecular Structure and Isomerism

The core structure of this compound is presented below. A key feature of azo compounds is the potential for E/Z (trans/cis) isomerism around the diazene bond. The E-isomer is significantly more stable due to reduced steric hindrance and is the predominant form under normal conditions.[3] Furthermore, the presence of hydroxyl groups ortho and para to the azo linkage introduces the possibility of azo-hydrazone tautomerism, a phenomenon that can be influenced by solvent polarity and pH, affecting the compound's spectral properties.

Caption: Molecular structure of this compound.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

The UV-Vis spectrum of an azo dye is defined by electronic transitions within its conjugated π-system. For this compound, two primary absorption bands are expected: a high-energy band in the UV region corresponding to a π → π* transition of the aromatic systems, and a lower-energy band in the visible region, which is responsible for its color. This visible band is primarily attributed to an intramolecular charge transfer (ICT) from the electron-rich orcinol ring (the donor) to the electron-deficient nitrobenzene ring (the acceptor).

Solvatochromism: The Influence of Solvent Polarity

Solvatochromism describes the change in a substance's color—and thus its UV-Vis absorption spectrum—with a change in solvent polarity.[4] This phenomenon provides valuable insight into the electronic ground and excited states of a molecule. Azo dyes with push-pull architectures typically exhibit positive solvatochromism, where an increase in solvent polarity causes a bathochromic (red) shift in the λmax. This occurs because the excited state, being more polar than the ground state due to charge transfer, is preferentially stabilized by polar solvents, thus lowering the energy gap for the electronic transition.

Table 1: Expected UV-Vis Absorption Maxima (λmax) of this compound in Various Solvents

| Solvent | Polarity (Dielectric Constant) | Expected λmax Shift | Predicted λmax (nm) | Rationale |

| Toluene | 2.4 | - | ~430-440 | Low polarity; minimal stabilization of the excited state. |

| Chloroform | 4.8 | Slight Bathochromic | ~435-445 | Moderate polarity. |

| Ethanol | 24.6 | Bathochromic | ~440-460 | Polar protic solvent; stabilizes the polar excited state. |

| DMSO | 46.7 | Strong Bathochromic | ~450-475 | Highly polar aprotic solvent; strong stabilization of the excited state. |

| Water | 80.1 | Strongest Bathochromic | ~460-485 | Highest polarity; maximum stabilization of the polar ICT excited state. |

Note: The predicted λmax values are estimations based on the known λmax of 4-(4-Nitrophenylazo)resorcinol and general solvatochromic principles of similar dyes.

Fluorescence Spectroscopy

Fluorescence in azo dyes is often complex and highly dependent on molecular structure. While some azo compounds are fluorescent, the presence of a nitro (-NO₂) group typically leads to fluorescence quenching. This is because the nitro group can promote non-radiative decay pathways, such as intersystem crossing from the singlet excited state to the triplet state, effectively competing with fluorescence emission.

For this compound, the strong electron-withdrawing nature of the nitro group is expected to significantly quench fluorescence, particularly in polar solvents. Therefore, it is predicted that this compound will be weakly fluorescent or non-fluorescent. Any residual emission would likely be observed in nonpolar solvents where the quenching effect might be slightly diminished.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the precise molecular structure of this compound by providing information about the chemical environment of each proton (¹H NMR) and carbon (¹³C NMR) atom.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides a map of the different types of protons in the molecule. The electron-withdrawing nitro group strongly deshields the adjacent protons on its aromatic ring, causing them to appear at a higher chemical shift (downfield). Conversely, the electron-donating hydroxyl and methyl groups on the orcinol ring will shield the nearby protons, shifting their signals upfield.

Table 2: Predicted ¹H NMR Spectral Data for this compound (in DMSO-d₆)

| Signal Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| A | 14.72 | Singlet (broad) | 1H | Phenolic OH (intramolecular H-bond) | Strong deshielding due to hydrogen bonding with the azo nitrogen. |

| B | 11.14 | Singlet (broad) | 1H | Phenolic OH | Deshielded phenolic proton. |

| C | 8.35 | Doublet | 2H | Protons ortho to -NO₂ | Strong deshielding from the electron-withdrawing nitro group. |

| D | 7.96 | Doublet | 2H | Protons meta to -NO₂ | Less deshielded than ortho protons. |

| E | 6.44 | Singlet | 1H | Aromatic H (orcinol ring) | Shielded by two ortho -OH groups. |

| F | 6.09 | Singlet | 1H | Aromatic H (orcinol ring) | Shielded by ortho/para -OH groups. |

| G | 2.51 | Singlet | 3H | Methyl (-CH₃) | Typical chemical shift for an aromatic methyl group. |

Note: Data sourced from ChemicalBook and assignments are predictive based on established chemical shift principles.[6]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the electronic environment of the carbon atoms. Carbons attached to electronegative atoms (like oxygen and nitrogen) are deshielded and appear downfield.

Table 3: Predicted ¹³C NMR Spectral Data for this compound (in DMSO-d₆)

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| 166.27 | C-OH | Carbon attached to hydroxyl group, strongly deshielded. |

| 162.28 | C-OH | Carbon attached to the second hydroxyl group. |

| 152.66 | C-N (azo) | Carbon of the orcinol ring attached to the azo group. |

| 146.17 | C-N (azo) | Carbon of the nitrobenzene ring attached to the azo group. |

| 144.38 | C-NO₂ | Carbon attached to the nitro group, deshielded. |

| 131.86 | C-CH₃ | Quaternary carbon of the orcinol ring. |

| 125.18 | Aromatic CH | Carbons on the nitrobenzene ring. |

| 120.76 | Aromatic CH | Carbons on the nitrobenzene ring. |

| 112.93 | Aromatic CH | Carbon on the orcinol ring. |

| 101.29 | Aromatic CH | Carbon on the orcinol ring, highly shielded. |

| 17.65 | -CH₃ | Methyl carbon, significantly shielded. |

Note: Data sourced from ChemicalBook and assignments are predictive.[6]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The spectrum of this compound is expected to show characteristic absorption bands for its key functional groups.

Table 4: Key FTIR Vibrational Frequencies for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Rationale |

| 3500 - 3200 | O-H stretching | Phenolic -OH | Broad band indicative of hydrogen bonding. |

| 3100 - 3000 | C-H stretching | Aromatic C-H | Characteristic of sp² C-H bonds in the benzene rings. |

| 1620 - 1570 | C=C stretching | Aromatic C=C | Skeletal vibrations of the aromatic rings. |

| 1560 - 1500 | N-O asymmetric stretching | Nitro -NO₂ | Strong absorption, characteristic of nitro compounds.[7] |

| 1470 - 1430 | N=N stretching | Azo -N=N- | This peak can be weak and difficult to assign definitively. |

| 1360 - 1330 | N-O symmetric stretching | Nitro -NO₂ | Strong absorption, a key indicator of the nitro group.[7] |

| 1300 - 1150 | C-O stretching | Phenolic C-O | Strong band associated with the hydroxyl groups. |

Experimental Protocols

Synthesis of this compound

This protocol describes a standard diazotization and azo coupling reaction. The causality behind this two-step process lies in the creation of a highly electrophilic diazonium ion, which can then attack the electron-rich orcinol ring in an electrophilic aromatic substitution reaction.

Caption: General experimental workflow for azo dye synthesis.

Step-by-Step Methodology:

-

Diazotization:

-

Suspend one equivalent of 4-nitroaniline in approximately 2.5-3.0 equivalents of hydrochloric acid.

-

Cool the suspension to 0-5 °C in an ice bath with constant stirring. Maintaining a low temperature is critical to prevent the decomposition of the unstable diazonium salt.

-

Slowly add a pre-cooled aqueous solution of 1.0-1.1 equivalents of sodium nitrite (NaNO₂) dropwise.

-

Continue stirring at 0-5 °C for 15-30 minutes after the addition is complete. The resulting solution contains the 4-nitrobenzenediazonium salt.

-

-

Azo Coupling:

-

In a separate beaker, dissolve one equivalent of orcinol in a cold aqueous sodium hydroxide solution. The basic conditions are necessary to deprotonate the phenolic hydroxyl groups, thereby activating the ring for electrophilic attack.

-

Slowly add the cold diazonium salt solution to the orcinol solution with vigorous stirring. A colored precipitate of this compound should form immediately.

-

-

Isolation and Purification:

-

Isolate the solid product by vacuum filtration.

-

Wash the precipitate with cold water to remove any inorganic salts.

-

Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to obtain the final product.

-

Spectroscopic Analysis

-

UV-Vis Spectroscopy:

-

Prepare a series of dilute solutions of the purified compound in various solvents of differing polarity (e.g., toluene, ethanol, DMSO).

-

Record the absorption spectrum for each solution over a range of 200-800 nm using a dual-beam UV-Vis spectrophotometer.

-

Identify the wavelength of maximum absorption (λmax) for each solvent to characterize the solvatochromic behavior.

-

-

NMR Spectroscopy:

-

Dissolve a small, pure sample in a suitable deuterated solvent (e.g., DMSO-d₆).

-

Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Process the spectra to determine chemical shifts (δ), coupling constants (J), and integration values.

-

-

FTIR Spectroscopy:

-

Obtain the IR spectrum of a dry, solid sample using an FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

-

Record the spectrum over a range of 4000-400 cm⁻¹.

-

Identify the characteristic absorption bands for the key functional groups.

-

Conclusion

The spectral properties of this compound are a direct consequence of its push-pull electronic structure. Its UV-Vis absorption is dominated by an intramolecular charge transfer transition, leading to its characteristic color and predictable solvatochromic behavior. While expected to be non-fluorescent due to the presence of the nitro group, its structure is readily confirmed by the distinct signatures in its ¹H and ¹³C NMR spectra and the characteristic vibrational bands in its FTIR spectrum. This guide provides a foundational understanding of these properties, leveraging data from close structural analogues and established spectroscopic principles to offer a comprehensive technical overview for researchers in the chemical and pharmaceutical sciences.

References

- Farajtabar, A., Jaberi, F., & Gharib, F. (2011). Preferential solvation and solvation shell composition of free base and protonated 5, 10, 15, 20-tetrakis (4-sulfonatophenyl) porphyrin in aqueous organic mixed solvents. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 83(1), 213–220.

-

PubChem. 5-Methyl-4-(4-nitrophenylazo)resorcinol. Available at: [Link]

-

NIST Chemistry WebBook. 4-(M-nitrophenylazo)resorcinol. Available at: [Link]

- AL-TAWEEL, H. H., et al. (2012). Synthesis and Characterization of 4-(4-Nitro benzene azo )-3- amino benzoic acid Complexes With Selected Metal Ions.

-

HDH Chemicals. 4-(4-Nitrophenylazo)orcinol, min 80% (HPLC), 1 gram. Available at: [Link]

-

PubChem. 5-Methyl-4-(4-nitrophenylazo)resorcinol. Available at: [Link]

- Pinto, S., et al. (2022). Photophysical characterization and fluorescence cell imaging applications of 4-N-substituted benzothiadiazoles. RSC Advances.

- Bhagat, S. D., et al. (2022). SYNTHESIS, SPECTRAL CHARACTERIZATION AND ANTIMICROBIAL STUDY OF SOME NEWLY SYNTHESIZED RESORCINOL INCORPORATED AZO DYES. European Journal of Pharmaceutical and Medical Research, 9(9), 457-461.

- Pinto, S., et al. (2022). Photophysical characterization and fluorescence cell imaging applications of 4-N-substituted benzothiadiazoles. RSC Publishing.

- Al-Nahrain Journal of Science. (2025).

- L-C. D. Rezende, et al. (2019). Pyrylazo Dye: A Novel Azo Dye Structure with Photoinduced Proton Release and Highlighted Photophysical Properties in Biological Media. ACS Omega.

-

PubChem. 4-Nitro-1,2-phenylenediamine. Available at: [Link]

Sources

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Preparation and Photophysical Characterization of N‑Substituted 7‑Nitro-2,1,3-benzoxadiazol-4-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Absorption [4-(4-nitrophenylazo)resorcinol] | AAT Bioquest [aatbio.com]

- 6. This compound(607-96-5) 13C NMR spectrum [chemicalbook.com]

- 7. 4-(M-nitrophenylazo)resorcinol [webbook.nist.gov]

The Chemistry of Magnesium Detection: A Technical Guide to 4-(4-Nitrophenylazo)resorcinol (Magneson I)

Introduction

The accurate quantification of magnesium is critical across a vast spectrum of scientific disciplines, from clinical diagnostics and drug development to environmental monitoring and materials science. Among the various colorimetric reagents developed for this purpose, 4-(4-Nitrophenylazo)resorcinol, commonly known as Magneson I or Azo Violet, stands out for its utility in the determination of magnesium ions. This technical guide provides an in-depth exploration of the mechanism of action of 4-(4-Nitrophenylazo)resorcinol as a magnesium indicator, offering researchers, scientists, and drug development professionals a comprehensive understanding of its application. We will delve into the underlying chemical principles, provide detailed experimental protocols for its use in spectrophotometric analysis, and discuss the critical parameters that ensure data integrity and reproducibility.

Core Mechanism of Action: Chelation and Colorimetric Response

The functionality of 4-(4-Nitrophenylazo)resorcinol as a magnesium indicator is rooted in its ability to act as a chelating agent, forming a stable, colored complex with magnesium ions in an alkaline environment. The molecule itself is an azo dye, characterized by the -N=N- chromophore connecting a 4-nitrophenyl group and a resorcinol ring.[1][2][3] This extended system of conjugated double bonds is responsible for its inherent color.

The interaction with magnesium is highly pH-dependent. In a strongly alkaline solution (typically pH 11-13), the hydroxyl groups on the resorcinol moiety deprotonate, creating a negatively charged species.[1][4][5] This deprotonation is a prerequisite for chelation. In the presence of magnesium ions (Mg²⁺), the deprotonated hydroxyl groups, along with the azo group, can coordinate with the magnesium ion, forming a stable chelate complex. This process is often described as the formation of a "lake," where the magnesium ion is adsorbed onto the dye molecule.[6]

The formation of this magnesium-dye complex leads to a significant shift in the electronic structure of the molecule, altering its light-absorbing properties. This results in a pronounced color change from the yellow-orange of the free dye at alkaline pH to a distinct deep blue of the magnesium complex.[1][4][5] The intensity of this blue color is directly proportional to the concentration of magnesium ions in the sample, forming the basis for quantitative spectrophotometric analysis.

Below is a diagram illustrating the proposed mechanism of action:

Caption: Experimental workflow for magnesium determination.

Selectivity and Management of Interferences

While 4-(4-Nitrophenylazo)resorcinol is a sensitive reagent for magnesium, it is not entirely specific. The primary interference comes from other divalent cations, most notably calcium, which can also form colored complexes with the dye, albeit typically with lower stability.

Strategies to Enhance Selectivity:

-

pH Optimization: Fine-tuning the pH of the reaction can help to maximize the stability of the magnesium complex relative to interfering ions.

-

Masking Agents: The addition of a chelating agent that selectively binds to the interfering ion is a common and effective strategy. For instance, EGTA (ethylene glycol-bis(β-aminoethyl ether)-N,N,N',N'-tetraacetic acid) is often used to mask calcium ions as it forms a more stable complex with Ca²⁺ than with Mg²⁺.

-

Kinetic Discrimination: In some cases, the rate of complex formation may differ between magnesium and interfering ions, allowing for time-resolved measurements.

It is imperative for any new application or sample matrix to perform validation studies, including spike and recovery experiments, to assess the extent of potential interferences and the effectiveness of the chosen mitigation strategies.

Conclusion

4-(4-Nitrophenylazo)resorcinol (Magneson I) serves as a valuable tool for the colorimetric determination of magnesium. Its mechanism of action, centered on the formation of a distinctly colored chelate complex in an alkaline medium, allows for both qualitative and quantitative analysis. By understanding the underlying chemistry, carefully controlling experimental parameters such as pH, and implementing strategies to mitigate interferences, researchers can leverage this indicator to obtain reliable and accurate measurements of magnesium concentration. This guide provides a foundational understanding and a practical framework for the successful application of 4-(4-Nitrophenylazo)resorcinol in a variety of scientific and industrial settings.

References

- Burcar, P. J., Boyle, A. J., & Mosher, R. E. (1964). Spectrophotometric Determination of Magnesium in Blood Serum Using Magon. Clinical Chemistry, 10(11), 1028-1032.

- Švanterová, L., Zbořilová, P., & Dočekal, B. (2019). Spectrophotometric Determination of Magnesium Oxide Content in Supplements of Magnesium. Acta Chimica Slovenica, 66(1), 197-202.

-

Wikipedia. (n.d.). Azo violet. Retrieved from [Link]

- Tesfaldet, Z. O., van Staden, J. F., & Stefan, R. I. (2004). Spectrophotometric determination of magnesium in pharmaceutical preparations by cost-effective sequential injection analysis. Talanta, 64(4), 981-988.

- U.S. Geological Survey. (n.d.). Magnesium, atomic absorption spectrometric, direct. In Methods of Analysis by the U.S.

-

Masaryk University. (n.d.). Determination of Magnesium. Retrieved from [Link]

-

ChemBK. (n.d.). Magneson I. Retrieved from [Link]

-

PubChem. (n.d.). Magneson. Retrieved from [Link]

- Al-Taweel, H. H., et al. (2012). Synthesis and Characterization of 4-(4-Nitro benzene azo )-3- amino benzoic acid Complexes With Selected Metal Ions.

-

PierpaLab. (2024). The preparation of Azo Violet. Retrieved from [Link]

-

Bartleby.com. (n.d.). Preparation of Azo Dyes. Retrieved from [Link]

- Mayer, M. M., Osler, A. G., Bier, O. G., & Heidelberger, M. (1946). The activating effect of magnesium and other cations on the hemolytic function of complement. The Journal of experimental medicine, 84(6), 535–548.

- Mayer, M. M., Osler, A. G., Bier, O. G., & Heidelberger, M. (1946). THE ACTIVATING EFFECT OF MAGNESIUM AND OTHER CATIONS ON THE HEMOLYTIC FUNCTION OF COMPLEMENT. Journal of Experimental Medicine, 84(6), 535-548.

- El-Mahdy, G. A., Atta, A. M., Al-Lohedan, H. A., & Al-Hussain, S. A. (2023). New Azo Dyes-Based Mg Complex Pigments for Optimizing the Anti-Corrosion Efficiency of Zinc-Pigmented Epoxy Ester Organic Coatings.

Sources

Chemical structure and IUPAC name of 4-Nitrobenzene-azo-orcinol.

An In-depth Technical Guide to 4-Nitrobenzene-azo-orcinol

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals interested in the azo compound this compound. It moves beyond basic data to provide an in-depth understanding of its chemical nature, synthesis, and potential applications, grounded in established chemical principles.

Introduction: Defining the Molecule

This compound is an aromatic azo compound, a class of molecules characterized by the functional group R-N=N-R', which is responsible for their vibrant color. While its primary documented use is as an intermediate in the synthesis of dyes for textiles and inks, its structural features suggest a broader potential in analytical chemistry and biomedical research[].

It is crucial to distinguish this compound from the structurally similar and more frequently referenced 4-(4-Nitrophenylazo)resorcinol (CAS 74-39-5), commonly known as Magneson I or Azo Violet[2][3][4]. The key difference is the presence of a methyl group on the resorcinol ring in this compound, which originates from the use of orcinol (5-methylresorcinol) as a precursor instead of resorcinol. This seemingly minor structural modification can influence the molecule's electronic properties, solubility, and chelating behavior.

Chemical Identity and Structure

The definitive structure of this compound involves a 4-nitrophenyl group linked via an azo bridge to the 4-position of a 5-methylresorcinol (orcinol) ring.

Chemical Structure:

IUPAC Name: 5-methyl-4-[(4-nitrophenyl)diazenyl]benzene-1,3-diol[].

Table 1: Chemical Identifiers

| Identifier | Value | Source(s) |

|---|---|---|

| CAS Number | 607-96-5 | [][5][6] |

| Molecular Formula | C₁₃H₁₁N₃O₄ | [][6][7] |

| Molecular Weight | 273.24 g/mol | [][6][7] |

| InChI | InChI=1S/C13H11N3O4/c1-8-6-11(17)7-12(18)13(8)15-14-9-2-4-10(5-3-9)16(19)20/h2-7,17-18H,1H3 | [][8] |

| InChIKey | XDOOUKIUNUWEFT-UHFFFAOYSA-N | [][8] |

| Canonical SMILES | CC1=CC(=CC(=C1N=NC2=CC=C(C=C2)[O-])O)O |[] |

Physicochemical and Spectroscopic Properties

The physicochemical properties of this compound are fundamental to its handling, application, and characterization.

Table 2: Physicochemical and Spectroscopic Data

| Property | Value | Notes and Source(s) |

|---|---|---|

| Appearance | Orange to amber to dark red powder/crystal | As described by chemical suppliers. |

| Purity | >80-98% | Typical purity grades available commercially[]. |

| Boiling Point | 459.2°C at 760 mmHg | Predicted value[9]. |

| Density | 1.41 g/cm³ | Predicted value[9]. |

| Solubility | Insoluble in water; Soluble in dilute sodium hydroxide | Inferred from the analogous compound, Magneson I[10]. The phenolic hydroxyl groups confer solubility in alkaline solutions. |

| ¹³C NMR | Key peaks at 166.27, 162.28, 152.66, 146.17, 144.38, 17.65 ppm | Experimental data available, confirming the carbon skeleton and methyl group[8]. |

Synthesis Pathway: A Mechanistic Approach

The synthesis of this compound is a classic example of electrophilic aromatic substitution, achieved through a two-stage process: diazotization followed by azo coupling. This procedure is well-established for analogous azo dyes[3].

Causality Behind Experimental Choices

-

Diazotization: This step converts the weakly electrophilic amino group of 4-nitroaniline into a highly electrophilic diazonium salt. The reaction requires nitrous acid (HNO₂), which is unstable and must be generated in situ from sodium nitrite (NaNO₂) and a strong acid like hydrochloric acid. Critically, this reaction must be performed at low temperatures (0-5 °C) because diazonium salts are unstable and will decompose to liberate nitrogen gas at higher temperatures, leading to unwanted side products and reduced yield.

-

Azo Coupling: The resulting diazonium salt acts as the electrophile. The coupling partner, orcinol, is a phenol and its aromatic ring is highly activated towards electrophilic attack by the two hydroxyl groups. The reaction is performed under slightly alkaline conditions. This is a crucial choice because the base deprotonates the phenolic hydroxyl groups to form phenoxide ions. This increases the electron density of the aromatic ring, making it a much stronger nucleophile and facilitating the attack on the diazonium electrophile.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Experimental Protocol: Synthesis

This protocol is based on established methods for analogous compounds.

-

Preparation of Diazonium Salt: a. Dissolve 1.38 g of 4-nitroaniline in 20 mL of 2M hydrochloric acid in a 100 mL beaker. If necessary, warm gently to dissolve and then cool the solution in an ice-water bath to below 5 °C. b. In a separate beaker, dissolve 0.70 g of sodium nitrite in 5 mL of cold water. c. Add the sodium nitrite solution dropwise to the cooled 4-nitroaniline solution over 10 minutes, ensuring the temperature does not rise above 5 °C. Stir continuously. d. The formation of the 4-nitrobenzenediazonium salt solution is complete after stirring for an additional 15 minutes in the ice bath.

-

Preparation of Coupling Solution: a. In a 250 mL beaker, dissolve 1.24 g of orcinol (5-methylresorcinol) in 20 mL of 2M sodium hydroxide solution. b. Cool this solution in an ice-water bath.

-

Azo Coupling Reaction: a. Slowly add the cold diazonium salt solution to the cold orcinol solution with vigorous stirring. b. A deeply colored precipitate (orange to red) of this compound will form immediately. c. Continue stirring the mixture in the ice bath for 30 minutes to ensure the reaction goes to completion.

-

Isolation and Purification: a. Isolate the crude product by vacuum filtration using a Büchner funnel. b. Wash the solid product with several portions of cold distilled water to remove any unreacted salts. c. Recrystallize the crude product from an appropriate solvent, such as an ethanol-water mixture, to achieve higher purity. d. Dry the purified product in a desiccator.

Applications in Scientific Research

While commercially utilized as a dye intermediate, the structure of this compound suggests several applications of interest to researchers, largely extrapolated from the known functions of its close analogue, Magneson I.

-

Colorimetric Metal Ion Detection: Magneson I is a well-known reagent that forms a distinct blue-colored lake with magnesium ions in an alkaline solution, allowing for its qualitative and quantitative detection[2][11]. The two ortho-hydroxyl groups relative to the azo bridge in this compound can also act as a bidentate chelating site for metal ions. This presents an opportunity for its use as a selective colorimetric sensor for magnesium or other divalent metal ions like beryllium, for which Magneson I is also used[3][12]. The methyl group may modulate the selectivity and sensitivity of this interaction compared to the parent compound.

-

pH Indicator: Azo dyes frequently exhibit pH-dependent color changes (halochromism). Azo Violet, for instance, is yellow below pH 11 and violet above pH 13[3][13]. This is due to the protonation/deprotonation of the phenolic hydroxyl groups, which alters the electronic conjugation across the molecule and thus its absorption spectrum. This compound is expected to have similar pH-indicating properties, likely with a shifted transition range due to the electronic effect of the methyl group.

-

Biomedical Research Probe: Aromatic azo compounds are being explored for various biomedical applications[14]. Some have shown antibacterial, antiviral, and cytotoxic activities. Furthermore, the azo bond is susceptible to reductive cleavage by azoreductase enzymes, such as those found in the gut microbiome. This property is exploited in colon-specific drug delivery systems, where an azo compound acts as a prodrug, releasing the active therapeutic upon reaching the colon[14]. This compound could serve as a scaffold for developing new prodrugs or as a subject for screening for novel bioactivities.

Self-Validating Protocol: Spot Test for Magnesium Ions

This hypothetical protocol adapts the established method for Magneson I to demonstrate the potential utility of this compound as a self-validating analytical reagent[11].

-

Reagent Preparation:

-

Test Reagent: Prepare a 0.1% (w/v) solution of this compound in 2M sodium hydroxide. The solution should be freshly prepared.

-

Positive Control: Prepare a 0.1 M solution of magnesium chloride (MgCl₂) in deionized water.

-

Negative Control: Use deionized water.

-

-

Experimental Procedure: a. Take a white spot plate for clear visual assessment. b. In the first well, place 2 drops of the Positive Control (MgCl₂ solution). c. In the second well, place 2 drops of the Negative Control (deionized water). d. In a third well, place 2 drops of the Sample Solution to be tested. e. To each of the three wells, add 2-3 drops of the Test Reagent (0.1% this compound in NaOH). f. Gently agitate the spot plate and observe any color changes over 1-2 minutes.

-

Validation and Interpretation:

-

Expected Positive Result: The well containing the MgCl₂ (Positive Control) should form a distinct blue precipitate or coloration. A similar result in the sample well indicates the presence of magnesium.

-

Expected Negative Result: The well containing deionized water (Negative Control) should retain the original color of the test reagent in alkaline solution (likely orange/red/violet).

-

Trustworthiness: The protocol is self-validating. If the positive control does not turn blue or the negative control shows a color change, the test is invalid, likely due to improperly prepared reagents or contamination. This internal check ensures the reliability of any result obtained for the unknown sample.

-

Conclusion

This compound (CAS 607-96-5) is a distinct chemical entity whose full potential extends beyond its current role as a dye intermediate. Its well-defined structure, accessible synthesis, and structural similarity to proven analytical reagents like Magneson I make it a compelling candidate for further investigation. Researchers in analytical chemistry, materials science, and drug development may find this compound to be a valuable tool for creating novel colorimetric sensors, pH indicators, or bioactive molecules. This guide provides the foundational knowledge required to confidently engage with this versatile compound in a research setting.

References

-

P&S Chemicals. (n.d.). Product information, this compound. Retrieved from [Link]

-

HiMedia Laboratories. (n.d.). Magneson I, Practical grade. Retrieved from [Link]

-

Wikipedia. (n.d.). Azo violet. Retrieved from [Link]

-

RXSOl GROUP. (n.d.). MAGNESON I AR Sensitivity detects 1 ppm Mg. Retrieved from [Link]

-

Global Substance Registration System. (n.d.). 4-(4-NITROPHENYLAZO)ORCINOL. Retrieved from [Link]

-

PubChem - NIH. (n.d.). Magneson. Retrieved from [Link]

-

US EPA. (n.d.). 1,3-Benzenediol, 4-[2-(4-nitrophenyl)diazenyl]- - Substance Details - SRS. Retrieved from [Link]

-

ET-Chem. (2024). P Nitrobenzene Azo Resorcinol: Uses. Retrieved from [Link]

-

PubChem - NIH. (n.d.). 4-((4-Nitrophenyl)azo)pyrocatechol. Retrieved from [Link]

-

Oxford Fine Chem Lab. (n.d.). MAGNESON I AR. Retrieved from [Link]

-

PierpaLab. (2024). The preparation of Azo Violet. Retrieved from [Link]

-

Stenutz. (n.d.). 4-(4-nitrophenyl)azo-1,3-benzenediol. Retrieved from [Link]

-

University of Texas at Dallas. (n.d.). The Synthesis of Azo Dyes. Retrieved from [Link]

-

ChemWhat. (n.d.). This compound CAS#: 607-96-5. Retrieved from [Link]

-

Al-Taweel, H. H., et al. (2012). Synthesis and Characterization of 4-(4-Nitro benzene azo )-3- amino benzoic acid Complexes With Selected Metal Ions. ResearchGate. Retrieved from [Link]

-

Khan, A. A., et al. (2018). Biomedical Applications of Aromatic Azo Compounds. IIUM Repository (IRep). Retrieved from [Link]

-

The Chinese University of Hong Kong. (n.d.). Experiment 8 Synthesis of an Azo Dye. Retrieved from [Link]

-

PubChem - NIH. (n.d.). ((4-Nitrophenyl)azo)naphthol. Retrieved from [Link]

-

Gao, J., et al. (2005). Determination of p-nitrobenzene-azo-naphthol by an oscillating chemical reaction using the analyte pulse perturbation technique. ResearchGate. Retrieved from [Link]

Sources

- 2. Magneson I, Practical grade [himedialabs.com]

- 3. Azo violet - Wikipedia [en.wikipedia.org]

- 4. Magneson | C12H9N3O4 | CID 6320 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pschemicals.com [pschemicals.com]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. GSRS [gsrs.ncats.nih.gov]

- 8. This compound(607-96-5) 13C NMR spectrum [chemicalbook.com]

- 9. Page loading... [guidechem.com]

- 10. 4-(4-Nitrophenyl)azoresorcinol | 74-39-5 [chemicalbook.com]

- 11. MAGNESON I AR Sensitivity detects 1 ppm Mg | RXSOl GROUP [rxsolgroup.com]

- 12. chemiis.com [chemiis.com]

- 13. medchemexpress.com [medchemexpress.com]

- 14. irep.iium.edu.my [irep.iium.edu.my]

Navigating the Solvent Landscape: A Technical Guide to the Solubility of 4-Nitrobenzene-azo-orcinol

Foreword: The Crucial Role of Solubility in Research and Development

In the realms of chemical research, materials science, and drug development, the successful formulation and application of a compound are fundamentally tethered to its interaction with solvents. Understanding the solubility of a molecule is not merely an academic exercise; it is a critical parameter that dictates its utility, from the design of synthetic routes and purification strategies to its behavior in biological systems. This guide focuses on 4-Nitrobenzene-azo-orcinol, an azo dye with potential applications stemming from its distinct chromophoric properties.[] A thorough comprehension of its solubility profile across a spectrum of organic solvents is paramount for any researcher or professional seeking to harness its capabilities.

This document serves as an in-depth technical resource, providing a scientifically grounded framework for predicting and assessing the solubility of this compound. While quantitative experimental data for this specific compound is not extensively available in published literature, this guide leverages fundamental principles of chemical interactions to offer expert insights and predictive analysis. Furthermore, we provide robust experimental protocols to empower researchers to determine precise solubility data in their own laboratory settings.

Unveiling the Solute: Physicochemical Profile of this compound

To predict the solubility of this compound, we must first dissect its molecular architecture.

-

Molecular Formula: C₁₃H₁₁N₃O₄[]

-

Molecular Weight: 273.24 g/mol []

-

Chemical Structure:

The structure reveals several key features that govern its solubility:

-

Aromatic Backbone: The presence of two phenyl rings contributes to a significant nonpolar character, favoring interactions with nonpolar solvents.

-

Azo Group (-N=N-): This chromophoric group introduces a degree of polarity and can participate in dipole-dipole interactions.

-

Hydroxyl Groups (-OH): The two hydroxyl groups on the orcinol ring are capable of acting as both hydrogen bond donors and acceptors. This is a critical factor for solubility in protic solvents.

-

Nitro Group (-NO₂): The strongly electron-withdrawing nitro group imparts significant polarity and can act as a hydrogen bond acceptor.

The interplay of these functional groups results in a molecule with both polar and nonpolar regions, suggesting a nuanced solubility profile.

The Theoretical Bedrock: "Like Dissolves Like"

The principle of "similia similibus solvuntur" or "like dissolves like" is the cornerstone of solubility prediction. [2]This principle states that a solute will dissolve best in a solvent that has a similar polarity. [2]We can categorize solvents and solutes as polar or nonpolar.

-

Polar Solvents: These solvents have large dipole moments and often contain heteroatoms like oxygen or nitrogen. They can be further classified into:

-

Protic Polar Solvents: Capable of donating hydrogen bonds (e.g., water, alcohols).

-

Aprotic Polar Solvents: Not capable of donating hydrogen bonds, but can still have significant dipole moments (e.g., acetone, dimethyl sulfoxide).

-

-

Nonpolar Solvents: These solvents have small or no dipole moments and are typically composed of hydrocarbons (e.g., hexane, toluene).

Based on its structure, this compound is a polar molecule. The presence of hydroxyl and nitro groups suggests that it will have a higher affinity for polar solvents, particularly those that can engage in hydrogen bonding. However, its nonpolar aromatic backbone will contribute to some solubility in less polar environments.

A Predictive Analysis of Solubility in Common Organic Solvents

The following table provides a curated list of common organic solvents, their key physicochemical properties, and a predictive assessment of the solubility of this compound. The prediction is based on the principles of "like dissolves like" and the potential for specific molecular interactions.

| Solvent | Class | Polarity Index | Dielectric Constant (20°C) | Hydrogen Bonding Capability | Predicted Solubility of this compound | Rationale |

| Hexane | Nonpolar | 0.1 | 1.89 | None | Very Low | The highly nonpolar nature of hexane will not effectively solvate the polar nitro and hydroxyl groups of the solute. |

| Toluene | Nonpolar (Aromatic) | 2.4 | 2.38 | None | Low to Moderate | The aromatic character of toluene can engage in π-stacking interactions with the phenyl rings of the solute, but it lacks the ability to hydrogen bond with the polar functional groups. |

| Diethyl Ether | Polar Aprotic | 2.8 | 4.34 | Acceptor | Moderate | The ether oxygen can act as a hydrogen bond acceptor for the solute's hydroxyl groups, and its moderate polarity can accommodate the overall molecule. |

| Chloroform | Polar Aprotic | 4.1 | 4.81 | Donor (weak) | Moderate to High | Chloroform is a polar solvent and can engage in dipole-dipole interactions. Its weakly acidic proton can also interact with the electron-rich sites of the solute. |

| Ethyl Acetate | Polar Aprotic | 4.4 | 6.02 | Acceptor | Moderate to High | The ester carbonyl group is a good hydrogen bond acceptor, and the overall polarity is suitable for solvating the polar functional groups of the solute. |

| Acetone | Polar Aprotic | 5.1 | 20.7 | Acceptor | High | The highly polar carbonyl group is an excellent hydrogen bond acceptor, and the overall polarity of acetone makes it a good solvent for many polar organic compounds. |

| Ethanol | Polar Protic | 4.3 | 24.55 | Donor & Acceptor | High | Ethanol can act as both a hydrogen bond donor and acceptor, allowing for strong interactions with the hydroxyl and nitro groups of the solute. |

| Methanol | Polar Protic | 5.1 | 32.7 | Donor & Acceptor | High | Similar to ethanol, methanol's ability to form strong hydrogen bonds will lead to high solubility. Its higher polarity suggests it may be a slightly better solvent than ethanol. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 7.2 | 46.7 | Acceptor | Very High | DMSO is a highly polar aprotic solvent with a strong hydrogen bond accepting ability, making it an excellent solvent for a wide range of polar compounds. |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | 6.4 | 36.7 | Acceptor | Very High | Similar to DMSO, DMF is a highly polar aprotic solvent that is expected to be a very effective solvent for this compound. |

Experimental Determination of Solubility: A Step-by-Step Protocol

To obtain quantitative solubility data, a systematic experimental approach is necessary. The following protocol outlines a reliable method for determining the solubility of this compound in a given organic solvent.

Caption: Experimental workflow for determining the solubility of this compound.

Methodology:

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume of the organic solvent of interest. The excess solid is crucial to ensure that the solution becomes saturated.

-

Seal the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in a constant temperature bath (e.g., 25°C) and agitate the mixture using a magnetic stirrer or a shaker.

-

Allow the mixture to equilibrate for a sufficient period (typically 24 to 48 hours) to ensure that the maximum amount of solute has dissolved.

-

-

Sample Collection and Preparation:

-

Once equilibrium is reached, cease agitation and allow the undissolved solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe fitted with a syringe filter (e.g., 0.45 µm PTFE) to remove any suspended solid particles. This step is critical for accurate results.

-

Accurately dilute a known volume of the filtered saturated solution with the same solvent to bring its concentration into the linear range of the analytical method.

-

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

-

Measure the absorbance of the standard solutions and the diluted sample solution at the wavelength of maximum absorbance (λmax) using a UV-Vis spectrophotometer.

-

Construct a calibration curve by plotting absorbance versus concentration for the standard solutions.

-

Determine the concentration of the diluted sample from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the concentration of the original saturated solution by taking the dilution factor into account.

-

Express the solubility in the desired units, such as grams per liter (g/L) or moles per liter (mol/L).

-

Concluding Remarks for the Practicing Scientist

The solubility of this compound is a complex interplay of its inherent structural features and the physicochemical properties of the solvent. Based on a theoretical analysis, it is predicted to exhibit the highest solubility in polar aprotic solvents such as DMSO and DMF, and polar protic solvents like methanol and ethanol, owing to the potential for strong hydrogen bonding and dipole-dipole interactions. Conversely, its solubility in nonpolar solvents like hexane is expected to be very low.

This guide provides a robust framework for understanding and predicting the solubility of this compound. For researchers and professionals in drug development and materials science, the provided experimental protocol offers a reliable means to obtain precise quantitative data, which is indispensable for formulation, process development, and quality control. A thorough understanding of a compound's solubility is the first step towards unlocking its full potential in any application.

References

-

LibreTexts. (2022, September 30). 3.1: Physical properties of organic compounds. Chemistry LibreTexts. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Discovery and History of 4-Nitrobenzene-azo-orcinol (Azo Violet)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the diazo compound 4-Nitrobenzene-azo-orcinol, commonly known as Azo Violet. Delving into its historical context within the advent of synthetic dyes, this document details its discovery, synthesis, and multifaceted applications. Azo Violet, a derivative of the foundational azo dye structure, has carved a niche for itself not only as a vibrant violet colorant but also as a crucial pH indicator and a reagent for the detection of magnesium ions. This guide will explore the chemical principles underpinning these functions, supported by detailed experimental protocols, quantitative data, and logical frameworks to provide a thorough understanding for researchers and scientists in relevant fields.

Historical Context: The Dawn of Synthetic Dyes and the Rise of Azo Compounds

The story of Azo Violet is intrinsically linked to the birth of the synthetic dye industry in the mid-19th century. Prior to this era, colorants were exclusively derived from natural sources, often with significant limitations in terms of availability, consistency, and cost. The landscape of coloration was irrevocably changed in 1856 with William Henry Perkin's accidental discovery of mauveine, the first synthetic organic dye.[1] This seminal event ignited a flurry of research into synthetic colorants, with chemists across Europe seeking to create novel dyes from the readily available components of coal tar.

A pivotal breakthrough in this burgeoning field came in 1858 when the German chemist Johann Peter Griess discovered the diazotization reaction.[2] This reaction, which converts a primary aromatic amine into a reactive diazonium salt, provided a versatile and powerful method for synthesizing a vast array of new colorful compounds.[2] The subsequent coupling of these diazonium salts with various aromatic molecules, such as phenols and amines, led to the creation of the extensive class of azo dyes, characterized by the presence of the azo group (-N=N-). The first of these, Aniline Yellow, was synthesized in 1861, paving the way for a rainbow of synthetic colors that would revolutionize the textile and other industries.[2]

It was within this dynamic and innovative environment that a multitude of azo dyes were developed, each with unique color properties and potential applications. Among these was this compound, a compound that would become known for its distinct violet hue and its utility beyond simple coloration.

The Chemical Identity of Azo Violet

This compound, also known by its trivial names Azo Violet and Magneson I, is an azo compound with the chemical formula C₁₂H₉N₃O₄.[3] Its systematic IUPAC name is 4-[(E)-(4-Nitrophenyl)diazenyl]benzene-1,3-diol.[3]

Table 1: Chemical Identifiers and Properties of Azo Violet

| Property | Value | Source(s) |

| IUPAC Name | 4-[(E)-(4-Nitrophenyl)diazenyl]benzene-1,3-diol | [3] |

| Common Names | Azo Violet, Magneson I, p-Nitrobenzeneazoresorcinol | [3] |

| CAS Number | 74-39-5 | [3] |

| Molecular Formula | C₁₂H₉N₃O₄ | [3] |

| Molecular Weight | 259.22 g/mol | [4] |

| Appearance | Red to violet crystalline powder | [4] |

| Melting Point | 195-200 °C (with decomposition) | [4] |

| Solubility | Practically insoluble in water | [4] |

The structure of Azo Violet, featuring a nitrophenyl group and a resorcinol moiety linked by an azo bridge, gives rise to its characteristic properties. The extended π-electron system across the molecule is responsible for its intense color, as it absorbs light in the visible region of the electromagnetic spectrum.[3]

Synthesis of Azo Violet: A Classic Diazo Coupling Reaction

The synthesis of Azo Violet is a well-established and illustrative example of a diazo coupling reaction, a cornerstone of azo dye chemistry. The process involves two primary stages: the diazotization of a primary aromatic amine, in this case, 4-nitroaniline, followed by the coupling of the resulting diazonium salt with an activated aromatic compound, resorcinol.

Underlying Principles of the Synthesis

Diazotization: The first step involves the reaction of 4-nitroaniline with nitrous acid (HNO₂) in a cold, acidic solution. Nitrous acid is typically generated in situ by the reaction of sodium nitrite (NaNO₂) with a strong acid, such as hydrochloric acid (HCl). The low temperature (0-5 °C) is crucial to prevent the highly unstable diazonium salt from decomposing. The electrophilic nitrosonium ion (NO⁺), formed from nitrous acid in the acidic medium, attacks the amino group of 4-nitroaniline, leading to the formation of the 4-nitrobenzenediazonium chloride intermediate.

Azo Coupling: The newly formed diazonium salt is a weak electrophile and readily reacts with electron-rich aromatic compounds. Resorcinol, with its two hydroxyl groups, is a highly activated coupling component. The diazonium salt attacks the resorcinol ring, typically at the position para to one hydroxyl group and ortho to the other, to form the stable azo compound, this compound. The reaction is carried out in a slightly alkaline solution to facilitate the coupling by deprotonating the hydroxyl groups of resorcinol, further enhancing its electron-donating ability.

Detailed Experimental Protocol

The following protocol outlines a standard laboratory procedure for the synthesis of Azo Violet.

Materials:

-

4-nitroaniline

-

Concentrated hydrochloric acid (HCl)

-

Sodium nitrite (NaNO₂)

-

Resorcinol

-

Sodium hydroxide (NaOH)

-

Urea

-

Distilled water

-

Ice

Procedure:

-

Diazotization of 4-nitroaniline:

-

In a beaker, dissolve 1.38 g of 4-nitroaniline in a mixture of 5 mL of concentrated hydrochloric acid and 5 mL of distilled water. Warm the mixture gently to facilitate dissolution, then cool it in an ice bath to 0-5 °C.

-

In a separate beaker, dissolve 0.7 g of sodium nitrite in 10 mL of distilled water and cool the solution in the ice bath.

-

Slowly add the cold sodium nitrite solution to the 4-nitroaniline solution while maintaining the temperature between 0-5 °C and stirring continuously. The formation of the diazonium salt is indicated by a change in the appearance of the solution.

-

After the addition is complete, stir the mixture for another 10-15 minutes in the ice bath.

-

Add a small amount of urea to the solution to destroy any excess nitrous acid.

-

-

Azo Coupling with Resorcinol:

-

In a separate larger beaker, dissolve 1.10 g of resorcinol in 20 mL of a 1M sodium hydroxide solution. Cool this solution in an ice bath.

-

Slowly, and with constant stirring, add the cold diazonium salt solution to the resorcinol solution. A deep red or violet precipitate of Azo Violet should form immediately.

-

Continue stirring the mixture in the ice bath for 30 minutes to ensure the completion of the reaction.

-

-

Isolation and Purification:

-

Collect the precipitated Azo Violet by vacuum filtration using a Buchner funnel.

-

Wash the solid with cold distilled water to remove any unreacted starting materials and salts.

-

The crude product can be recrystallized from a suitable solvent, such as ethanol, to obtain a purified crystalline powder.

-

Dry the purified product in a desiccator.

-

Physicochemical Properties and Applications

Azo Violet's utility extends beyond its function as a dye, primarily due to its interesting and predictable chemical behaviors in different environments.

Azo Violet as a pH Indicator

The hydroxyl groups on the resorcinol ring of the Azo Violet molecule are weakly acidic.[5] In solution, the state of protonation of these groups is dependent on the pH of the medium. This change in protonation state alters the electronic structure of the molecule and, consequently, its light absorption properties, making it a useful pH indicator.

-

Below pH 11: In acidic and neutral to moderately alkaline solutions, Azo Violet exists predominantly in its protonated form, which appears yellow.[3][6]

-

Above pH 13: In strongly alkaline solutions, the hydroxyl groups are deprotonated, leading to a shift in the electronic structure and a color change to a distinct violet.[3][6]

This sharp and visually apparent color change within a specific pH range makes Azo Violet a valuable indicator for titrations and other applications requiring the determination of a highly alkaline endpoint.

Table 2: Spectroscopic Data of Azo Violet at Different pH Values

| Condition | λmax (nm) | Observed Color | Source(s) |

| Neutral (pH ~7) | 432 | Yellow/Orange | [3] |

| Alkaline (pH > 13) | 550 - 560 | Violet | [7] |

Detection of Magnesium Ions

One of the most significant applications of Azo Violet in analytical chemistry is its use as a reagent for the detection of magnesium ions (Mg²⁺). In a slightly alkaline environment, Azo Violet forms a characteristic deep blue lake (a precipitate of the dye adsorbed onto a metallic hydroxide) in the presence of magnesium salts.[3][4] This reaction provides a simple and sensitive qualitative test for magnesium.

The mechanism of this reaction involves the adsorption of the Azo Violet dye onto freshly precipitated magnesium hydroxide (Mg(OH)₂). The formation of this colored precipitate is a clear visual indicator of the presence of magnesium. This test is particularly useful in various analytical settings, from educational laboratories to industrial quality control.

Conclusion

This compound, or Azo Violet, stands as a testament to the enduring legacy of 19th-century dye chemistry. Born from the foundational discoveries that launched the synthetic colorant industry, its significance has transcended its initial role as a simple dye. The compound's unique chemical structure, a product of the versatile diazo coupling reaction, endows it with properties that have made it an invaluable tool in analytical chemistry. For researchers, scientists, and professionals in drug development, a thorough understanding of Azo Violet's history, synthesis, and functional applications as a pH indicator and a reagent for magnesium detection provides not only a practical tool but also a deeper appreciation for the rich interplay between chemical structure and function.

References

- The Genesis of Color: An In-depth Technical Guide to the Discovery and History of Nitrophenylazo Dyes. (2025). Benchchem.

- Spectrophotometric Determination of Magnesium with Sodium 1-Azo-2-hydroxy-3-(2,4-dimethylcarboxanilido)

- Azo violet. (n.d.). In Wikipedia. Retrieved January 7, 2026.

- The preparation of Azo Violet. (2024, September 28). PierpaLab.

- SPECTROPHOTOMETRIC DETERMINATION OF MAGNESIUM IN BLOOD SERUM USING MAGON. (1964). Clinical Chemistry, 10, 1028-38.

- Azo Dyes: History, Uses, and Synthesis. (2022, July 18). PSIBERG.

- The Synthesis of Azo Dyes. (n.d.).

- A detailed UV–Vis spectral investigation of six azo dyes derived from benzoic- and cinnamic acids: experimental and theoretical insight. (2021). New Journal of Chemistry, 45(25), 11237-11248.

- Photocatalytic Degradation of Azo Dye Reactive Violet 5 on Fe-Doped Titania Catalysts under Visible Light Irradiation. (2021).

- Magneson I (Azo Violet)

- Azo-hydrazone tautomerism observed from UV-vis spectra by pH control and metal-ion complexation for two heterocyclic disperse yellow dyes. (2012). Dalton Transactions, 41(36), 11107-15.

- 4-(4-Nitrophenylazo)resorcinol Dye content 90 74-39-5. (n.d.). Sigma-Aldrich.

- 4-(4-Nitrophenyl)azoresorcinol. (2025, January 27). ChemicalBook.

- 4-(4-Nitrophenylazo)resorcinol (Azo Violet) | Fluorescent Dye. (n.d.). MedchemExpress.com.

- This compound | 607-96-5. (2024, December 18). ChemicalBook.

- New Azo Dyes-Based Mg Complex Pigments for Optimizing the Anti-Corrosion Efficiency of Zinc-Pigmented Epoxy Ester Organic Coatings. (2023).

- CAS 607-96-5 this compound. (n.d.). BOC Sciences.

- Fast Degradation of Azo Dyes by In Situ Mg-Zn-Ca-Sr Metallic Glass Matrix Composite. (2022).

- Azo Dyes and the Microbial World: Synthesis, Breakdown, and Bioactivity. (2024). International Journal of Molecular Sciences, 25(13), 7088.

Sources

Health and safety considerations for handling 4-Nitrobenzene-azo-orcinol in the lab.

An In-depth Technical Guide for the Safe Handling of 4-Nitrobenzene-azo-orcinol in the Laboratory

Authored by: Gemini, Senior Application Scientist

This guide provides comprehensive health and safety information for researchers, scientists, and drug development professionals working with this compound (also known as Azo Violet or Magneson I). Its purpose is to foster a proactive safety culture by explaining the causality behind safety protocols, grounded in the specific chemical properties and toxicological profile of the compound.

Compound Identification and Physicochemical Properties

This compound (CAS No. 74-39-5) is an azo dye characterized by a nitro group, an azo bridge (-N=N-), and a resorcinol moiety.[1][2] These functional groups dictate its chemical reactivity, potential hazards, and the necessary precautions for its handling.[1] Understanding its physical properties is the first step in a thorough risk assessment.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Chemical Formula | C₁₂H₉N₃O₄ | [1][3] |

| Molecular Weight | 259.22 g/mol | [2][3] |

| Appearance | Red-brown or red-orange powder | [3][4] |

| Melting Point | ~185 °C (decomposes) | [3] |

| Solubility | Insoluble in water; Soluble in dilute aqueous sodium hydroxide | [3] |

| Stability | Stable under normal storage conditions. | [5] |

Hazard Identification and Toxicological Profile

This compound is classified as a hazardous substance under OSHA 29 CFR 1910.1200.[6] The primary hazards are associated with its irritant properties and the toxicological characteristics of its structural components: the nitroaromatic system and the azo linkage.

GHS Classification and Immediate Hazards

The Globally Harmonized System (GHS) provides a standardized framework for hazard communication.

Table 2: GHS Hazard Classification

| Hazard Class | Category | Hazard Statement | Signal Word | Pictogram | Source |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation | Warning | GHS07 | [3][5] |

| Serious Eye Damage/Irritation | 2A | H319: Causes serious eye irritation | Warning | GHS07 | [3][5] |

| Specific Target Organ Toxicity - Single Exposure | 3 | H335: May cause respiratory irritation | Warning | GHS07 | [7] |

-

Dermal and Eye Irritation : As a fine powder, the substance can cause mechanical and chemical irritation upon contact with skin and eyes.[6][7] Prolonged contact may lead to inflammation.[6]

-

Respiratory Irritation : Inhalation of the dust can irritate the respiratory system.[6][7] Individuals with pre-existing respiratory conditions may be more susceptible.[6]

-

Skin Sensitization : A key risk is the potential for skin sensitization, where repeated exposure can lead to an allergic contact dermatitis.[6][8]

Systemic and Chronic Health Risks

Beyond immediate irritation, the molecular structure of this compound points to more significant, systemic risks that must be managed.

-

Methemoglobinemia : The presence of the nitrobenzene moiety is a primary toxicological concern. Nitroaromatic compounds and their metabolites can oxidize the iron in hemoglobin from the ferrous state (Fe²⁺) to the ferric state (Fe³⁺), forming methemoglobin.[6][9] Methemoglobin is incapable of binding and transporting oxygen, leading to a state of functional anemia or anoxia.[6][9] Symptoms can be delayed for several hours after exposure and include cyanosis (bluish skin), headache, dizziness, and shortness of breath.[6][9] At high concentrations, this can be fatal.[6]

Risk Assessment and the Hierarchy of Controls

Before any work begins, a thorough, experiment-specific risk assessment must be conducted. The "Hierarchy of Controls" is a fundamental model for implementing effective safety measures, prioritizing the most reliable methods.

Caption: The Hierarchy of Controls prioritizes safety measures from most to least effective.

-

Elimination/Substitution : The most effective control is to avoid using the hazardous substance altogether. Ask: Is this compound essential for this experiment, or could a less hazardous alternative (e.g., a dye without a nitro group) be used?

-

Engineering Controls : These are physical changes to the workspace to isolate personnel from the hazard. For this compound, the primary engineering control is a certified chemical fume hood to prevent inhalation of dust.[7]

-

Administrative Controls : These are work policies and procedures to reduce exposure. This includes developing Standard Operating Procedures (SOPs), providing mandatory safety training, and clearly designating areas for handling the compound.[11]

-

Personal Protective Equipment (PPE) : PPE is the last line of defense. It protects the individual user but does not eliminate the hazard. Its use is mandatory even when other controls are in place.[3][12]

Safe Handling and Engineering Controls

All handling of this compound solid should be performed within a designated area, such as a chemical fume hood, to minimize the generation and inhalation of airborne dust.[7]

-

Ventilation : Use a properly functioning chemical fume hood for all weighing, transferring, and solution preparation steps. This captures dust at the source.

-

Avoid Dust Generation : Use smooth, careful motions when transferring the powder. Do not pour it from a height. Use techniques like weighing by difference to minimize scooping.

-

Static Electricity : Azo dyes, as fine powders, can accumulate static charge and form explosive dust clouds in air.[6] While this compound is not highly flammable, bonding and grounding of powder handling equipment is a best practice, especially when handling larger quantities.[6][13]

-

Good Housekeeping : Clean up all spills immediately using dry methods (do not dry sweep).[6] The work area should be decontaminated with soap and water after work is complete.[14]

Personal Protective Equipment (PPE)

The correct selection and use of PPE are critical to prevent skin, eye, and respiratory exposure.

Table 3: Recommended Personal Protective Equipment

| Protection Type | Specification | Rationale |

| Eye/Face | ANSI Z87.1-compliant safety glasses with side shields, or chemical splash goggles.[6][7] | Protects against dust particles and splashes. Contact lenses should not be worn as they can trap irritants against the eye.[6] |

| Hand | Nitrile gloves (minimum thickness of 4-5 mil). | Provides a barrier against skin contact. Check for breakthrough times if prolonged contact is expected. Always inspect gloves before use and replace immediately if contaminated or damaged.[6] |

| Body | Fully-buttoned laboratory coat. | Protects skin and personal clothing from contamination.[3] |

| Respiratory | Not typically required if work is conducted in a fume hood. | If a fume hood is unavailable or if significant dust is generated, a NIOSH-approved respirator with a particulate filter (e.g., N95) may be necessary as part of a comprehensive respiratory protection program.[6] |

Storage and Waste Disposal

Proper storage and disposal are essential for laboratory safety and environmental protection.

Storage

-

Store in a cool, dry, well-ventilated area in a tightly sealed, clearly labeled container.[3][7]

-

Segregation is critical : Store away from incompatible materials, especially strong oxidizing agents (e.g., nitrates, perchlorates) and strong bases.[3][7] Violent reactions can occur with strong oxidizers.[5]

-

Store on shelves below shoulder height and in secondary containment (e.g., a tray) to contain any potential spills.[15]

Waste Disposal

-

Dispose of waste in accordance with all federal, state, and local regulations.[3]

-

Collect all contaminated materials (e.g., gloves, weighing paper, spill cleanup debris) in a designated, sealed, and labeled hazardous waste container.[6]

-

Do not dispose of this chemical down the drain or in general trash.[6] Consult with your institution's Environmental Health & Safety (EHS) department for specific disposal procedures.[16]

Emergency Procedures

Being prepared for emergencies is a non-negotiable aspect of laboratory safety.

Spill Response Workflow

Caption: Workflow for responding to a chemical spill in the laboratory.

-

Minor Spill (Manageable by lab personnel) :

-

Alert personnel in the immediate area.[14]

-

Wearing appropriate PPE, gently cover the spill with an inert absorbent material (e.g., kitty litter, sand).[16]

-

Carefully sweep or scoop the material into a labeled hazardous waste container.[3] Use procedures that avoid generating dust.[6]

-

Decontaminate the spill area with soap and water.

-

Report the incident to your supervisor.

-

-

Major Spill (Requires outside assistance) :

Personal Exposure

-

Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open.[5][7] Seek immediate medical attention.[3]

-

Skin Contact : Remove contaminated clothing immediately.[5] Wash the affected skin area thoroughly with soap and running water.[6] Seek medical attention if irritation or other symptoms develop.[6]

-

Inhalation : Move the affected person to fresh air.[5][7] If they are not breathing, give artificial respiration. Seek immediate medical attention.

-

Ingestion : Do NOT induce vomiting.[6][7] Rinse the mouth with water and give the person water to drink.[6] Seek immediate medical attention.[3]

Detailed Protocol: Preparing a Stock Solution

This protocol outlines the step-by-step methodology for safely preparing a solution of this compound, integrating the safety controls discussed.

Objective : To prepare a 1 mg/mL stock solution in dilute aqueous sodium hydroxide.

Materials :

-

This compound solid

-

0.1 M Sodium Hydroxide (NaOH) solution

-

Volumetric flask with stopper

-

Analytical balance

-

Spatula and weighing paper/boat

-

Appropriate PPE (goggles, nitrile gloves, lab coat)

Procedure :

-

Preparation : Before starting, ensure the chemical fume hood is on and the sash is at the appropriate height. Clear the workspace of any unnecessary items. Confirm the location of the nearest eyewash station and safety shower.

-

Don PPE : Put on all required personal protective equipment.

-

Weighing :

-

Place a piece of weighing paper or a weighing boat on the analytical balance inside the fume hood and tare it.

-

Carefully use a spatula to transfer the desired amount of this compound powder onto the paper. Perform this action slowly and close to the surface of the balance to minimize dust creation.

-

Record the exact mass.

-

-

Transfer and Dissolution :

-

Carefully transfer the weighed powder into the volumetric flask. A powder funnel may aid in a clean transfer.

-

Using a small amount of the 0.1 M NaOH solvent, rinse the weighing paper into the flask to ensure a quantitative transfer.

-

Add approximately half of the final volume of the 0.1 M NaOH solution to the flask.

-

Stopper the flask and gently swirl to dissolve the solid. Do not shake vigorously. Sonication may be used if necessary to aid dissolution.

-

-

Final Dilution :

-

Once the solid is fully dissolved, add 0.1 M NaOH to the calibration mark on the volumetric flask.

-

Stopper the flask and invert it several times to ensure the solution is homogeneous.

-

-

Labeling and Storage :

-

Clearly label the flask with the chemical name, concentration, solvent, date, and your initials.

-

Store the solution according to the storage guidelines in Section 6.

-

-

Cleanup :

-

Dispose of the used weighing paper and any contaminated gloves in the designated solid hazardous waste container.

-

Wipe down the spatula and the work surface in the fume hood with soap and water.

-

References

- Santa Cruz Biotechnology, Inc. (n.d.). 4-(4-Nitrophenylazo)resorcinol Material Safety Data Sheet.

- Carl Roth GmbH + Co. KG. (n.d.). Safety Data Sheet: 4-(4-Nitrophenylazo)-resorcinol.

- Flinn Scientific, Inc. (2014, March 21). 4-(p-Nitrophenylazo)resorcinol Safety Data Sheet (SDS).

- Fisher Scientific. (2025, December 18). SAFETY DATA SHEET - 4-(4-Nitrophenylazo)resorcinol.

- National Center for Biotechnology Information. (n.d.). Toxicological Profile for Nitrobenzene - Health Effects.